2-(2-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
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Overview
Description
2-(2-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-aminopyridine and 2-chlorobenzaldehyde as starting materials. The reaction proceeds through a cyclization process facilitated by a catalyst such as p-toluenesulfonic acid (pTsCl) and a base like DABCO (1,4-diazabicyclo[2.2.2]octane) in an alcoholic solvent such as tert-butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents and catalysts is crucial to ensure scalability and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can modify the imidazo[1,2-a]pyridine ring.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .
Scientific Research Applications
2-(2-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to antitumor effects. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparison with Similar Compounds
2-(2-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives:
2-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-1H,2H,3H-imidazo[1,2-a]pyridin-4-ium bromide: Known for its antitumor potential.
5-Fluoroimidazo[1,2-a]pyridines: These derivatives have unique reactivity and biological activities
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties.
Properties
Molecular Formula |
C14H11ClN2 |
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Molecular Weight |
242.70 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2/c1-10-5-4-8-17-9-13(16-14(10)17)11-6-2-3-7-12(11)15/h2-9H,1H3 |
InChI Key |
PZAXDTVVEOFSPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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